Cibacron Brilliant Red 3B-A
Overview
Description
Cibacron Brilliant Red 3B-A, also known as Reactive Red 4 and Procion Reactive Red 4, is a monochlorotriazine dye that contains polynuclear aromatic rings . It has been shown to inhibit phosphotransferase activity, such as in yeast hexokinase . It protects the enzyme from inactivation by sugar and nucleotide substrates .
Molecular Structure Analysis
The molecular formula of this compound is C32H19ClN8O14S4•4Na . It contains polynuclear aromatic rings . Studies suggest that the minimum structure required for this dye to bind hexokinase is 1-amino-8-naphthol-3,6-disulfonic acid .Chemical Reactions Analysis
This compound has been shown to form micro- to nanometer-sized aggregates with chitosan (CS), depending on their charge ratio . Other photophysical changes in this compound are induced by this interaction .Physical and Chemical Properties Analysis
This compound exhibits a λ max and λ min of 567nm and 501nm respectively in the visible spectrum . It forms micro- to nanometer-sized aggregates with chitosan (CS), depending on their charge ratio .Scientific Research Applications
Photocatalytic Degradation
Cibacron Brilliant Red 3B-A (BR 3B-A) has been used in studies involving photocatalytic degradation. One study utilized ball-milled TiO2 for the photocatalytic degradation of BR 3B-A, demonstrating its effectiveness in breaking down chemical bonds in dyes (Miao, Zhang, & Zhang, 2018).
Chitosan Determination
BR 3B-A has been applied in the improved quantification of chitosan, a substance with applications in pharmaceutics, medicine, and biotechnology. The dye binding method using BR 3B-A offers a sensitive and reproducible approach for chitosan measurement in solutions (Wischke & Borchert, 2006).
Insights into Dye-Polymer Interaction
Research has explored the interaction between BR 3B-A and chitosan, providing new insights into their photophysical changes and interactions. This understanding is crucial for measuring chitosan content in pharmaceutical formulations (Hoffmann, Fuenzalida Werner, Moreno‐Villoslada, & Goycoolea, 2016).
Biodegradation Studies
BR 3B-A has also been the subject of biodegradation studies. For example, its efficient decolorization using white rot fungal consortium in solid state fermentation shows its potential in eco-friendly remediation of dye-polluted environments (Bankole, Adekunle, & Govindwar, 2018).
Dye Adsorption and Removal
Studies have focused on the adsorption and removal of BR 3B-A from aqueous solutions, using materials like blend hydrogel beads and nanocomposites. These studies are significant for environmental applications, particularly in the treatment of wastewater from textile industries (Inal & Erduran, 2015); (Kamil, Abdullah, Rheima, & Mohammed, 2021).
Mechanism of Action
Properties
IUPAC Name |
5-benzamido-3-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8O14S4/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWONWYNZSWOYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN8O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17681-50-4 (tetrasodium salt) | |
Record name | Procion reactive red 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201025217 | |
Record name | C.I. Reactive Red 4 parent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
907.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16480-43-6, 17681-50-4 | |
Record name | Procion reactive red 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[2-[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Reactive Red 4 parent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.